molecular formula C16H12BrN5 B3497216 N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Cat. No.: B3497216
M. Wt: 354.20 g/mol
InChI Key: KXJIESQHFFIMTJ-UHFFFAOYSA-N
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Description

WAY-329735 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to interact with different biological and chemical systems.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c1-10-8-11(6-7-12(10)17)19-15-16-21-18-9-22(16)14-5-3-2-4-13(14)20-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIESQHFFIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-329735 involves a series of chemical reactions that require precise conditions. The primary method involves the reaction of yttrium metal with methylcyclopentadiene in an organic solvent such as dimethylformamide or toluene . This reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of WAY-329735 follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced reactors and purification systems to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

WAY-329735 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxides of WAY-329735, while reduction reactions may yield reduced forms of the compound with different properties.

Scientific Research Applications

WAY-329735 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-329735 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

WAY-329735 can be compared with other similar compounds, such as:

The uniqueness of WAY-329735 lies in its specific molecular structure and its ability to interact with a wide range of chemical and biological systems, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

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